1-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-3-(phenylsulfonyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(PHENYLSULFONYL)-1-PROPANONE is a complex organic compound featuring a pyrazole ring, a piperazine ring, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(PHENYLSULFONYL)-1-PROPANONE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.
Piperazine Introduction: The sulfonylated pyrazole is reacted with piperazine to introduce the piperazine ring.
Phenylsulfonyl Group Addition: Finally, the phenylsulfonyl group is introduced through a nucleophilic substitution reaction with a phenylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(PHENYLSULFONYL)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenylsulfonyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and piperazine rings.
Reduction: Reduced forms of the sulfonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(PHENYLSULFONYL)-1-PROPANONE has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its complex structure and functional groups.
Materials Science: Possible applications in the development of new materials with unique properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(PHENYLSULFONYL)-1-PROPANONE involves interactions with specific molecular targets. The compound’s sulfonyl groups can form hydrogen bonds with biological molecules, while the pyrazole and piperazine rings can interact with various enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-3-(PHENYLSULFONYL)-1-PROPANONE
- 3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-PROPANOL
Uniqueness
1-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(PHENYLSULFONYL)-1-PROPANONE is unique due to the presence of both sulfonyl and piperazine groups, which provide a combination of chemical reactivity and biological activity not commonly found in similar compounds.
Properties
Molecular Formula |
C18H24N4O5S2 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1-[4-(1,5-dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C18H24N4O5S2/c1-15-17(14-19-20(15)2)29(26,27)22-11-9-21(10-12-22)18(23)8-13-28(24,25)16-6-4-3-5-7-16/h3-7,14H,8-13H2,1-2H3 |
InChI Key |
DZUYITVLXPWJJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCN(CC2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.